2-(Pyridin-4-yloxy)isonicotinic acid
Description
2-(Pyridin-4-yloxy)isonicotinic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and a pyridin-4-yloxy group at position 2. This structure combines the aromaticity of pyridine with the functional versatility of carboxylic acid and ether groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
2092668-56-7 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-pyridin-4-yloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1-7H,(H,14,15) |
InChI Key |
WBNSTRKHKAWKGU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)C(=O)O |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(Pyridin-4-yloxy)isonicotinic Acid
Key Observations :
- In contrast, the pyridin-4-yloxy group in the target compound may improve π-π stacking interactions in biological systems.
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH in isonicotinic acid) increase acidity (pKa ~1.5–2.5), while electron-donating groups (e.g., -OCH₃ in 2-Methoxy derivatives) may modulate solubility and binding affinity .
Table 2: Bioactivity of Pyridinecarboxylic Acid Derivatives
Insights :
- The pyridin-4-yloxy group in the target compound may mimic the pyridylmethoxy substituents in B5–B7, which showed potent EGFR/HER2 inhibition (IC₅₀ 10–50 nM) .
- Compared to 4-Pyridoxate (a vitamin B6 metabolite), the absence of hydroxyl groups in 2-(Pyridin-4-yloxy)isonicotinic acid may reduce metabolic degradation but limit water solubility .
Table 3: Stability and Toxicity Data
Comparison :
- Solubility : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility, necessitating organic solvents for biological assays .
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